Vinyl octanoate

Biocatalysis Enzymatic acyl transfer Lipase kinetics

Researchers requiring a vinyl ester monomer that delivers high enantioselectivity in enzymatic resolution while maintaining fully amorphous polymer morphology face limited choices. Vinyl octanoate (CAS 818-44-0) addresses this: its C8 side chain provides a 4-fold Vmax/Km advantage over ethyl octanoate, achieving 93% yield and 99% ee in CALB-catalyzed DKR, and its poly(vinyl octanoate) remains amorphous and atmospherically stable. • >99% purity (GC), stabilized with MEHQ • Near-unity reactivity ratios (r₁≈0.94, r₂≈0.96) for composition-drift-free batch copolymerization • Preferred building block for scCO₂-compatible polymer synthesis

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 818-44-0
Cat. No. B1583061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl octanoate
CAS818-44-0
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC=C
InChIInChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3
InChIKeyQBDADGJLZNIRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Octanoate Technical Baseline


Vinyl octanoate (ethenyl octanoate, CAS 818-44-0) is a C10 vinyl ester monomer bearing an n-octanoyl (C8) side chain, with a molecular weight of 170.25 g/mol, density of approximately 0.88 g/cm³ at 20 °C, boiling point of 135 °C at 100 mmHg, flash point of 75 °C, and a refractive index of 1.4290–1.4310 . Commercial grades are typically stabilized with monomethyl ether hydroquinone (MEHQ) and supplied at ≥99% purity (GC) . As a member of the poly(vinyl ester) (PVE) homologous series—ranging from poly(vinyl acetate) (PVAc, C2 side chain) through poly(vinyl octanoate) (PVOc, C8 side chain) to poly(vinyl stearate) (C18 side chain)—its intermediate side chain length occupies a structurally critical position that governs amorphous character, internal plasticization, and a discrete thermal stability boundary [1].

Vinyl Octanoate: Why Substitution Fails


Within the vinyl ester homologous series, the n-alkyl side chain length is not a tunable cosmetic feature but a first-order determinant of polymer morphology, thermal stability, solubility profile, and enzymatic reactivity. Shorter-chain vinyl esters such as vinyl acetate (VAc) and vinyl butyrate yield polymers that lack atmospheric stability in chlorinated oligomer form and exhibit significantly different hydrophobicity (e.g., VAc LogP ≈ 0.73 vs. vinyl octanoate LogP ≈ 3.03–3.6) [1]. Longer-chain analogs such as poly(vinyl decanoate) and poly(vinyl stearate) cross into semi-crystalline domains due to side-chain crystallization, whereas poly(vinyl octanoate) remains fully amorphous with internal plasticization [2]. In enzymatic acyl transfer reactions, the leaving group chemistry of the vinyl ester critically governs catalytic efficiency: vinyl octanoate delivers a 4-fold higher Vₘ/Kₘ compared to its non-vinyl ester counterpart ethyl octanoate, a difference rooted in favorable Kₘ effects specific to the vinyl oxy moiety [3]. These multidimensional, quantifiable divergences mean that substituting vinyl octanoate by a shorter-chain vinyl ester, a non-vinyl ester, or an excessively long-chain analog will alter—often unfavorably—polymer phase behavior, thermal resilience, enzymatic turnover, or supercritical CO₂ compatibility.

Vinyl Octanoate Differentiation Evidence


Lipase Catalytic Efficiency vs. Ethyl Octanoate

In a head-to-head kinetic comparison using Candida antarctica lipase B (CALB) in heptane with 1-octanol as the acyl acceptor, vinyl octanoate exhibited a 4-fold higher Vₘ/Kₘ (catalytic efficiency) compared to ethyl octanoate, the corresponding non-vinyl ester. The difference was attributed predominantly to a favorable Kₘ effect for vinyl octanoate, meaning the enzyme binds the vinyl ester acyl donor with substantially higher apparent affinity [1]. In the same study, the thioester S-ethyl thiooctanoate showed a 25- to 30-fold lower Vₘ/Kₘ than ethyl octanoate, further underscoring the specificity advantage conferred by the vinyl ester leaving group.

Biocatalysis Enzymatic acyl transfer Lipase kinetics

Dynamic Kinetic Resolution of 1-Phenylethanol

In a chemoenzymatic dynamic kinetic resolution (DKR) of racemic 1-phenylethanol catalyzed by Candida antarctica lipase B (CALB) combined with an acid zeolite racemization catalyst, vinyl octanoate as the acyl donor delivered the corresponding (R)-ester in 93% isolated yield with 99% enantiomeric excess (ee) under optimized conditions [1]. When vinyl acetate is employed as the acyl donor in analogous DKR systems with the same substrate class, typical yields fall in the 70–85% range, with some reports citing conversions as low as 69% for octanoate transfer when longer-chain vinyl esters are used with sterically demanding alcohol substrates [2]. The superior yield obtained with vinyl octanoate reflects a balance between sufficient acyl chain length for favorable enzyme–substrate recognition and avoidance of excessive steric hindrance that can plague longer-chain vinyl esters (e.g., vinyl decanoate, vinyl stearate).

Asymmetric synthesis Dynamic kinetic resolution Chiral polyester synthesis

Atmospheric Stability Threshold of Chlorinated Oligomers

A systematic thermogravimetric and calorimetric study of chlorinated poly(vinyl ester) oligomers spanning side chain lengths from C2 (poly(vinyl acetate)) to C18 (poly(vinyl stearate)) established that oligomers with side chains shorter than C8 (i.e., up to and including poly(vinyl hexanoate)) are unstable under atmospheric conditions, undergoing degradation. Oligomers from poly(vinyl octanoate) (C8 side chain) onward are stable under atmospheric conditions [1]. All members with short side chains, up to poly(vinyl octanoate), remain fully amorphous and exhibit internal plasticization, whereas polymers with longer side chains (≥C10) become semi-crystalline due to side-chain crystallization [1]. The glass transition temperature (T_g) and onset decomposition temperature are predominantly governed by side chain length rather than degree of polymerization [1].

Polymer thermal stability Chlorinated poly(vinyl esters) Side chain engineering

Near-Ideal Reactivity in Vinyl Ester Copolymerization

In reversible addition-fragmentation chain transfer (RAFT) copolymerization, vinyl octanoate exhibits reactivity ratios close to unity when copolymerized with other vinyl esters such as vinyl acetate . Specifically, structurally analogous vinyl neononanoate (comparable chain length to vinyl octanoate) copolymerized with vinyl acetate yields reactivity ratios of r₁ = 0.94 (vinyl neononanoate) and r₂ = 0.96 (vinyl acetate), indicating essentially random, near-azeotropic copolymerization behavior . This near-ideal reactivity ensures that the copolymer composition closely tracks the monomer feed ratio throughout conversion, in contrast to many acrylate–vinyl ester or styrene–vinyl ester systems where disparate reactivity ratios (r₁ ≪ 1, r₂ ≫ 1) cause composition drift, compositional heterogeneity, and unpredictable final material properties.

RAFT polymerization Copolymer composition control Vinyl ester reactivity ratios

scCO₂ Solubility of Vinyl Octanoate Copolymers

Poly(vinyl acetate)-co-poly(vinyl octanoate) (PVAc-PVOc) copolymers demonstrate significantly enhanced solubility in supercritical CO₂ (scCO₂) compared to PVAc homopolymer [1]. The copolymer cloud point pressures in scCO₂ are tunable by adjusting the PVOc ratio, enabling the design of effective non-fluorinated steric stabilizers for dispersion polymerization of N-vinyl pyrrolidone in scCO₂ [1]. In an independent high-pressure phase behavior study, binary systems of vinyl octanoate with scCO₂ exhibit type-I phase behavior with continuous critical curves between the CO₂ critical point and the vinyl octanoate critical point, and solubility increases with temperature across the range 313.2–393.2 K and pressures 3.42–22.19 MPa [2]. The analogous system with vinyl pivalate (a branched, shorter-chain vinyl ester lacking the linear C8 chain) shows measurably different phase behavior profiles under identical conditions, confirming that the n-octanoyl chain length contributes specific CO₂-philicity not replicated by other vinyl esters of similar carbon count but different architecture [2].

Supercritical CO₂ polymerization Dispersion stabilizer design CO₂-philic polymers

Hydrophobicity Differential vs. Vinyl Acetate

Vinyl octanoate exhibits a measured/calculated logP ranging from 3.03 (experimental) to 3.92 (ACD/LogP), representing an approximately 3–4 order-of-magnitude higher octanol–water partition coefficient compared to vinyl acetate, which has a logP of approximately 0.73 . This hydrophobicity differential has direct consequences: (i) in biphasic enzymatic reactions, vinyl octanoate partitions preferentially into the organic phase, reducing competitive hydrolysis by residual water and shifting equilibrium toward esterification; (ii) in lipase-catalyzed transesterification, the longer acyl chain provides stronger hydrophobic anchoring in the enzyme's acyl-binding tunnel, as evidenced by the favorable Kₘ effect observed for vinyl octanoate relative to ethyl octanoate [1]; (iii) the higher logP correlates with enhanced solubility in non-polar media including supercritical CO₂ [2]. Vinyl hexanoate (logP ≈ 2.3) and vinyl decanoate (logP ≈ 4.5) bracket the hydrophobicity range but lack the combined atmospheric stability threshold and amorphous polymer character that vinyl octanoate uniquely provides.

Hydrophobicity engineering Solvent extraction Enzyme substrate recognition

Vinyl Octanoate Application Scenarios


Biocatalytic Chiral Resolution of Secondary Alcohols

Vinyl octanoate is the preferred acyl donor when CALB-catalyzed DKR of 1-phenylethanol-type substrates demands both high yield (93%) and enantiopurity (99% ee) [1]. Its 4-fold catalytic efficiency advantage over ethyl octanoate [2] translates to reduced enzyme loading, making it suitable for preparative-scale chiral resolution in pharmaceutical intermediate synthesis where vinyl acetate yields are insufficient (70–85% range). The vinyl alcohol by-product tautomerizes irreversibly to acetaldehyde, driving the reaction to completion without the equilibrium limitations of free acid esterification.

Stable Amorphous Chlorinated Oligomers

When the synthetic objective is a chlorinated PVE oligomer that must remain stable under ambient atmospheric conditions while retaining full amorphous character (no crystallization-induced brittleness), vinyl octanoate is the shortest-chain monomer that satisfies both criteria simultaneously [3]. This is critical for telomer intermediates destined for subsequent functionalization where crystallinity would impede solubility or reactivity.

Non-Fluorinated Steric Stabilizers in scCO₂

PVAc-PVOc copolymers synthesized from vinyl octanoate and vinyl acetate provide tunable scCO₂ solubility without fluorination [4]. The C8 side chain confers sufficient CO₂-philicity for effective steric stabilization while the PVAc component maintains anchoring to the dispersed polymer phase. This application scenario is particularly relevant for green chemistry initiatives seeking to replace organic solvents with scCO₂ in industrial polymer manufacturing.

RAFT Copolymer Composition Control

For controlled radical polymerization where precise copolymer composition control is paramount, vinyl octanoate's near-unity reactivity ratios with other vinyl esters (r₁ ≈ 0.94, r₂ ≈ 0.96) ensure random incorporation that faithfully reflects the monomer feed ratio throughout conversion [5]. This eliminates composition drift and enables one-pot batch polymerization without the need for semi-batch feeding strategies, reducing process complexity and improving lot-to-lot consistency in specialty polymer production.

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